![molecular formula C9H10N+ B12059842 methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
methylidyne[(1S)-1-phenylethyl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylidyne[(1S)-1-phenylethyl]azanium is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methylidyne[(1S)-1-phenylethyl]azanium typically involves the reaction of a methylidyne radical with a phenylethylamine derivative. The reaction conditions often require a controlled environment to ensure the stability of the methylidyne radical, which is highly reactive. Common methods include photodissociation of precursor molecules to generate the methylidyne radical, followed by its reaction with the phenylethylamine derivative under low-temperature conditions to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve large-scale photodissociation processes using specialized equipment to generate the methylidyne radical in a controlled manner. The reaction is then carried out in a continuous flow reactor to ensure consistent production and high yield .
Analyse Chemischer Reaktionen
Types of Reactions
Methylidyne[(1S)-1-phenylethyl]azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Methylidyne[(1S)-1-phenylethyl]azanium has a wide range of scientific research applications, including:
Chemistry: Used as a reactive intermediate in organic synthesis and as a model compound for studying radical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of methylidyne[(1S)-1-phenylethyl]azanium involves its interaction with molecular targets through radical reactions. The compound’s highly reactive methylidyne group can insert into chemical bonds, leading to the formation of new products. The molecular pathways involved include radical addition and abstraction reactions, which are facilitated by the compound’s unique electronic structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to methylidyne[(1S)-1-phenylethyl]azanium include:
Methylidyne radical (CH): A simpler form of the compound with a single hydrogen atom bonded to a carbon atom.
Methylene (CH2): Another related compound with two hydrogen atoms bonded to a carbon atom.
Carbyne ©: A highly reactive carbon species with three unpaired electrons.
Uniqueness
This compound is unique due to its complex structure, which combines the reactivity of the methylidyne radical with the stability provided by the phenylethyl group.
Eigenschaften
Molekularformel |
C9H10N+ |
|---|---|
Molekulargewicht |
132.18 g/mol |
IUPAC-Name |
methylidyne-[(1S)-1-phenylethyl]azanium |
InChI |
InChI=1S/C9H10N/c1-8(10-2)9-6-4-3-5-7-9/h2-8H,1H3/q+1/t8-/m0/s1 |
InChI-Schlüssel |
SMHCCBOPVLKLFH-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)[N+]#C |
Kanonische SMILES |
CC(C1=CC=CC=C1)[N+]#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


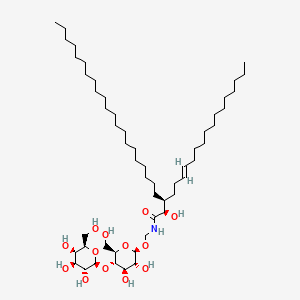
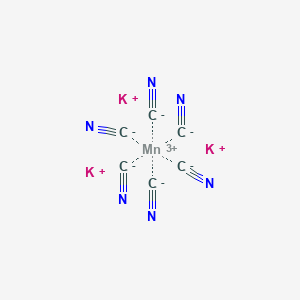
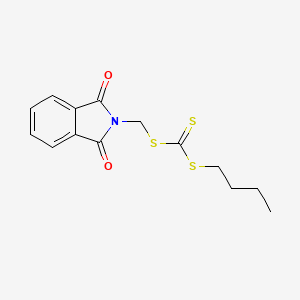
![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12059783.png)
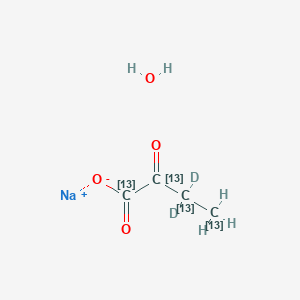
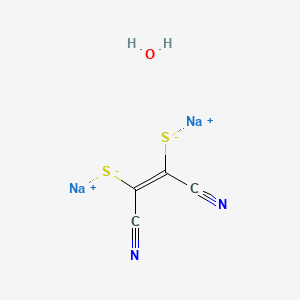
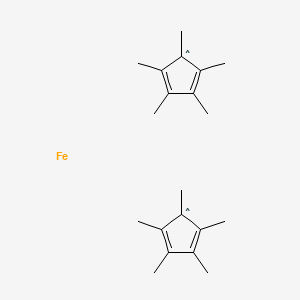
![6-chloro-5-methyl-N-[6-(2-methylpyridin-3-yl)oxypyridin-3-yl]-2,3-dihydroindole-1-carboxamide;hydrate;dihydrochloride](/img/structure/B12059806.png)
![(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)





